![molecular formula C12H28Cl3N3O7 B12312412 (2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride](/img/structure/B12312412.png)
(2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride is a compound belonging to the aminoglycoside class of antibiotics. Aminoglycosides are characterized by their structure, which includes two or more aminosugars linked by glycosidic bonds to an aminocyclitol component. This compound is known for its significant role in clinical and veterinary medicine, as well as in agricultural applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride typically involves the glycosylation of streptamine with a protected glucopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosidic bond formation. The final product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes, including ion-exchange chromatography and crystallization, to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as N-alkylated or N-acylated derivatives, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with ribosomal RNA and its role in inhibiting protein synthesis.
Medicine: Employed as an antibiotic for treating bacterial infections, particularly those caused by Gram-negative bacteria.
Wirkmechanismus
The mechanism of action of Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride involves binding to the bacterial ribosomal RNA, leading to the inhibition of protein synthesis. This binding interferes with the function of the ribosome, preventing the translation of mRNA into proteins, which ultimately results in bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gentamicin
- Tobramycin
- Amikacin
- Neomycin
Comparison
Compared to these similar compounds, Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride has a unique glycosidic linkage that contributes to its specific binding affinity and spectrum of activity. Its unique structure allows for different pharmacokinetic properties and resistance profiles, making it a valuable addition to the aminoglycoside class of antibiotics .
Eigenschaften
Molekularformel |
C12H28Cl3N3O7 |
|---|---|
Molekulargewicht |
432.7 g/mol |
IUPAC-Name |
5-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride |
InChI |
InChI=1S/C12H25N3O7.3ClH/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12;;;/h3-12,16-20H,1-2,13-15H2;3*1H |
InChI-Schlüssel |
CBBUYCLHSMNAGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-1H-indole](/img/structure/B12312330.png)


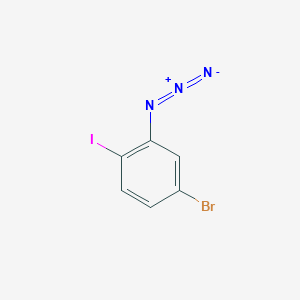
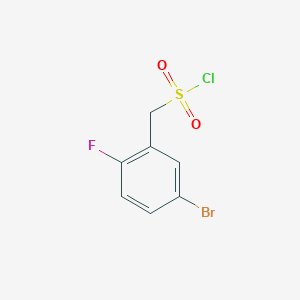
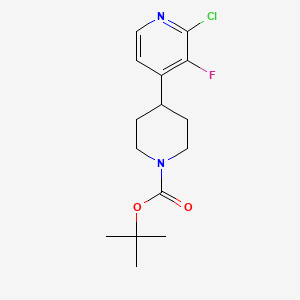
![3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12312365.png)

![(3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-11b-yl)methanol](/img/structure/B12312383.png)
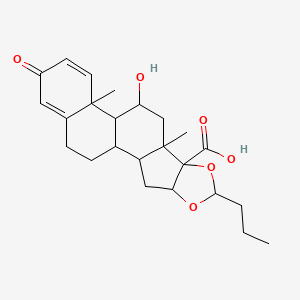
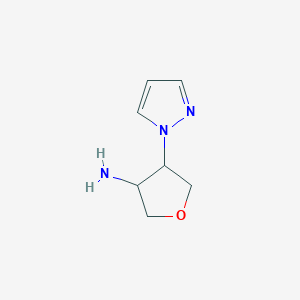
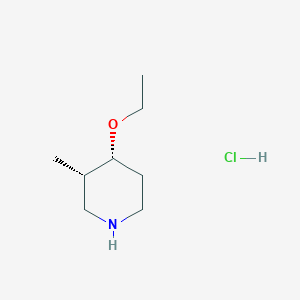

![Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B12312405.png)
